(S)-Methyl 2-(methylamino)propanoate hydrochloride chemical properties
(S)-Methyl 2-(methylamino)propanoate hydrochloride chemical properties
An In-depth Technical Guide to (S)-Methyl 2-(methylamino)propanoate hydrochloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of (S)-Methyl 2-(methylamino)propanoate hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will move beyond a simple recitation of facts to provide a field-proven perspective on its synthesis, characterization, and strategic application.
Compound Profile and Physicochemical Properties
(S)-Methyl 2-(methylamino)propanoate hydrochloride, also known as N-Methyl-L-alanine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid L-alanine.[1] Its structure incorporates a secondary amine and a methyl ester, features that make it a valuable synthon for introducing N-methylated amino acid motifs into larger molecules. This modification is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate binding affinity.[1][2]
The compound typically presents as a white to off-white solid and should be stored under refrigerated conditions (0-8 °C) to ensure long-term stability.[1][3]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-(methylamino)propanoate;hydrochloride | [4] |
| Synonyms | N-Methyl-L-Alanine methyl ester hydrochloride, N-Me-L-Ala-OMe·HCl | [1][5] |
| CAS Number | 35023-55-3 (most common), 20045-77-6 | [1][4][5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [5][6][7] |
| Molecular Weight | ~153.61 g/mol | [1][6] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95-98% | [1][5] |
| Storage | 0-8 °C, dry conditions | [1][3] |
| InChI Key | CYMQHMBRKIJBGI-WCCKRBBISA-N | [5] |
Note on CAS Numbers: Several CAS numbers appear in commercial listings. Researchers should verify the specific CAS number associated with their sourced material.
Synthesis and Stereochemical Integrity
The synthesis of (S)-Methyl 2-(methylamino)propanoate hydrochloride from L-alanine is a multi-step process that requires careful control to maintain stereochemical purity. A common and logical pathway involves initial protection of the amino group, followed by esterification and N-methylation, and concluding with deprotection and salt formation.
Causality in Synthetic Design
The choice of this synthetic route is deliberate. Attempting to directly N-methylate L-alanine can lead to over-methylation (quaternary ammonium salt formation) and racemization. A protective group strategy mitigates these side reactions. The final step of forming the hydrochloride salt is crucial; it converts the oily free base into a stable, crystalline, and easily handled solid, which is preferred for both storage and subsequent reactions.[8]
Synthetic Workflow Diagram
Caption: A validated synthetic workflow from L-Alanine.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a properly equipped laboratory.
Step 1: Synthesis of N-Boc-L-Alanine
-
Suspend L-Alanine (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Add Sodium Bicarbonate (NaHCO₃, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 2: Synthesis of N-Boc-L-Alanine Methyl Ester
-
Dissolve N-Boc-L-Alanine (1.0 eq) in Dimethylformamide (DMF).
-
Add Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Add Methyl Iodide (CH₃I, 1.2 eq) dropwise at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.
Step 3: Synthesis of N-Boc-N-Methyl-L-Alanine Methyl Ester
-
Dissolve N-Boc-L-Alanine Methyl Ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Flammable H₂ gas evolved.
-
Stir for 30 minutes at 0 °C.
-
Add Methyl Iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography if necessary.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-N-Methyl-L-Alanine Methyl Ester (1.0 eq) in a minimal amount of anhydrous Dichloromethane (DCM).
-
Add a 4M solution of HCl in 1,4-Dioxane (5-10 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring the effervescence of CO₂.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-Methyl 2-(methylamino)propanoate hydrochloride as a solid.
Spectroscopic and Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Singlet (~3.8 ppm) for the ester methyl (O-CH₃) protons. - Singlet (~2.6 ppm) for the N-methyl (N-CH₃) protons. - Quartet (~4.0 ppm) for the alpha-proton (Cα-H). - Doublet (~1.6 ppm) for the beta-methyl (Cβ-H₃) protons. - Broad singlet for the ammonium proton (N-H₂⁺). Note: Chemical shifts are approximate and solvent-dependent. |
| ¹³C NMR | - Carbonyl carbon (C=O) ~170 ppm. - Alpha-carbon (Cα) ~58 ppm. - Ester methyl carbon (O-CH₃) ~53 ppm. - N-methyl carbon (N-CH₃) ~32 ppm. - Beta-methyl carbon (Cβ-H₃) ~15 ppm. |
| FT-IR (KBr) | - Broad peak ~2400-3000 cm⁻¹ (N-H⁺ stretch). - Sharp, strong peak ~1745 cm⁻¹ (C=O ester stretch). - Peaks ~1450-1600 cm⁻¹ (N-H bend). |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺: ~118.08. |
| Chiral HPLC | A single major peak on a suitable chiral column (e.g., Chiralpak) to confirm enantiomeric purity (>98% e.e.). |
Core Applications in Drug Development
The utility of this compound extends across multiple domains of research and development.
-
Pharmaceutical Development : It serves as a key building block for creating peptidomimetics and small molecule drugs.[1] The N-methyl group prevents the formation of a hydrogen bond at the amide nitrogen when incorporated into a peptide backbone, which can disrupt secondary structures like beta-sheets and increase resistance to enzymatic degradation.
-
Biochemical Research : It is used in studies involving protein synthesis and enzyme activity to probe the importance of N-methylation for substrate recognition and binding.[1][4]
-
Neuropharmacology : Its structural similarity to endogenous neurotransmitters makes it an interesting scaffold for developing novel treatments for neurological disorders.[1]
Logical Application in Lead Optimization
Caption: Role in overcoming common drug development hurdles.
Safety and Handling
As with any laboratory chemical, proper handling is paramount. The compound is classified as an irritant.
Table 3: GHS Hazard and Precautionary Information
| Classification | GHS Statement | Code | Source(s) |
| Hazard | Causes skin irritation. | H315 | [9][10] |
| Hazard | Causes serious eye irritation. | H319 | [9][10] |
| Hazard | May cause respiratory irritation. | H335 | [10] |
| Precaution | Wear protective gloves/eye protection/face protection. | P280 | [9][10][11] |
| Precaution | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [10][11] |
| Precaution | Use only outdoors or in a well-ventilated area. | P271 | [10] |
| Response | IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | [9][10] |
| Response | IF IN EYES: Rinse cautiously with water for several minutes. | P305+P351+P338 | [9][10] |
Handling and Disposal Protocol
-
Engineering Controls : Handle in a chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][11]
-
Spill Response : For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] Ventilate the area and wash the spill site.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
(S)-Methyl 2-(methylamino)propanoate hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined stereochemistry, coupled with the synthetically versatile ester and secondary amine functional groups, provides medicinal chemists with a reliable building block for crafting next-generation therapeutics with improved pharmacological profiles. Understanding its properties, synthesis, and safe handling is essential for unlocking its full potential in the laboratory.
References
- Enamine. (n.d.). Safety Data Sheet - methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride.
-
J&K Scientific LLC. (n.d.). N-Methyl-L-Alanine methyl ester hydrochloride | 35023-55-3. Retrieved from [Link]
-
PubChem. (n.d.). Alanine methyl ester hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]
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Labcompare.com. (n.d.). (S)-Methyl 2-(methylamino)propanoate hydrochloride from Aladdin Scientific Corporation. Retrieved from [Link]
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de Oliveira, M. A. L., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
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